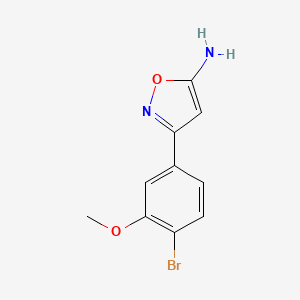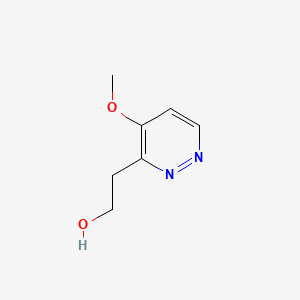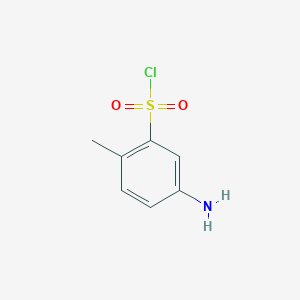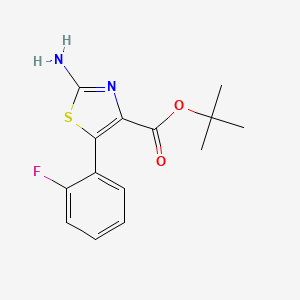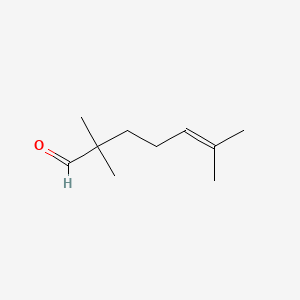
2,2,6-Trimethylhept-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethylhept-5-enal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a double bond and three methyl groups attached to the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6-Trimethylhept-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,2,6-trimethylheptanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,2,6-trimethylhept-5-en-2-one. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the ketone to the corresponding aldehyde.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylhept-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products Formed
Oxidation: 2,2,6-Trimethylheptanoic acid.
Reduction: 2,2,6-Trimethylhept-5-en-1-ol.
Substitution: 2,2,6-Trimethyl-5-bromoheptanal.
Scientific Research Applications
2,2,6-Trimethylhept-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylhept-5-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s double bond allows it to participate in various addition reactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6-Trimethylheptanal
- 2,2,6-Trimethylhept-5-en-2-one
- 2,2,6-Trimethylheptanoic acid
Uniqueness
2,2,6-Trimethylhept-5-enal is unique due to its specific structure, which combines an aldehyde group with a double bond and multiple methyl groups
Properties
CAS No. |
52279-00-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,6-trimethylhept-5-enal |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8-11/h6,8H,5,7H2,1-4H3 |
InChI Key |
IHUYETNQLCGWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
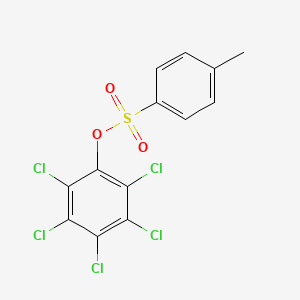
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
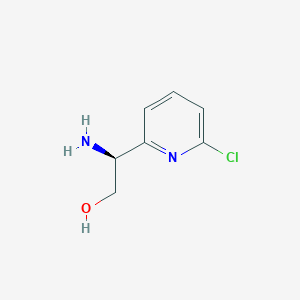

![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)
